REACTION_CXSMILES
|
[N+:1]([CH2:4][CH:5]1[O:9][B:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]1=2)([O-])=O.N.[ClH:16]>C(O)C.O.[Ni]>[ClH:16].[NH2:1][CH2:4][CH:5]1[O:9][B:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]1=2 |f:6.7|
|
Name
|
3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
|
Quantity
|
965 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC1C2=C(B(O1)O)C=CC=C2
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dioxanes
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding the crude amine
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the suspension was concentrated
|
Type
|
WASH
|
Details
|
the resulting solid was washed with hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1C2=C(B(O1)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.6 mmol | |
AMOUNT: MASS | 917 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |